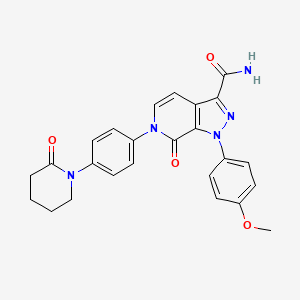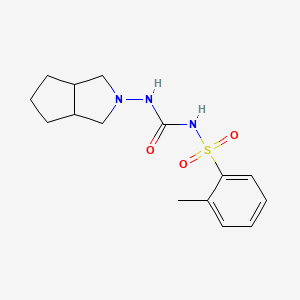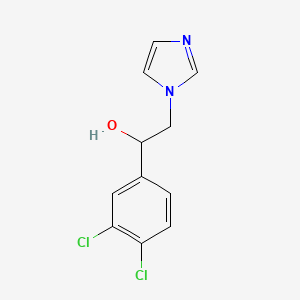
Apixaban Déshydro Impureté
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dehydro Apixaban is a derivative of Apixaban, a highly potent and selective inhibitor of blood coagulation factor Xa. Apixaban is widely used as an anticoagulant for the prevention and treatment of thromboembolic disorders. The modification at the 4,5-position of the Apixaban molecule introduces unique chemical properties that may enhance its efficacy or alter its pharmacokinetic profile.
Applications De Recherche Scientifique
4,5-Dehydro Apixaban has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying dehydrogenation reactions and the effects of structural modifications on chemical reactivity.
Biology: Investigated for its potential effects on blood coagulation pathways and interactions with biological macromolecules.
Medicine: Explored as a potential anticoagulant with improved efficacy and safety profiles compared to Apixaban.
Industry: Utilized in the development of new anticoagulant drugs and as a reference standard in quality control processes.
Mécanisme D'action
Target of Action
Apixaban Dehydro Impurity, also known as 4,5-Dehydro Apixaban, is a derivative of Apixaban, which is a highly potent, selective, and efficacious inhibitor of blood coagulation factor Xa . Factor Xa plays a crucial role in the coagulation cascade, catalyzing the conversion of prothrombin to thrombin . By inhibiting factor Xa, Apixaban and its derivatives can prevent thrombin formation and subsequently inhibit blood clotting .
Mode of Action
Apixaban Dehydro Impurity selectively inhibits factor Xa in both its free and bound forms, independent of antithrombin III . It also inhibits prothrombinase . This inhibition prevents the conversion of prothrombin to thrombin, a key step in the coagulation cascade . By blocking this step, the compound effectively reduces the formation of blood clots.
Biochemical Pathways
The primary biochemical pathway affected by Apixaban Dehydro Impurity is the coagulation cascade. By inhibiting factor Xa, the compound disrupts the conversion of prothrombin to thrombin, a crucial step in blood clot formation . This action can reduce the risk of thromboembolic events, such as stroke and deep vein thrombosis .
Pharmacokinetics
Apixaban has an absolute oral bioavailability of approximately 50% . It is rapidly absorbed, with maximum concentration occurring 3–4 hours after oral administration, and has a half-life of approximately 12 hours . Elimination occurs via multiple pathways, including metabolism, biliary excretion, and direct intestinal excretion, with approximately 27% of total Apixaban clearance occurring via renal excretion .
Result of Action
The primary result of Apixaban Dehydro Impurity’s action is the prevention of blood clot formation. By inhibiting factor Xa and disrupting the coagulation cascade, the compound can reduce the risk of thromboembolic events . This makes it potentially useful in the clinical treatment of various thromboembolic disorders .
Analyse Biochimique
Biochemical Properties
It is known that Apixaban, the parent compound, interacts with various enzymes and proteins, particularly the coagulation factor Xa
Cellular Effects
Given its relation to Apixaban, it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of Apixaban Dehydro Impurity is not well-defined. It is likely to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that Apixaban has a high degree of degradability under both acidic and basic conditions . It is possible that Apixaban Dehydro Impurity may exhibit similar characteristics.
Dosage Effects in Animal Models
The effects of Apixaban Dehydro Impurity at different dosages in animal models have not been reported. Studies on Apixaban have shown dose-dependent antithrombotic efficacy at doses that preserved hemostasis . Similar studies on Apixaban Dehydro Impurity would be beneficial to understand its dosage effects.
Metabolic Pathways
Apixaban undergoes various metabolic processes, and it is plausible that Apixaban Dehydro Impurity may be involved in similar pathways
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dehydro Apixaban typically involves the modification of the Apixaban molecule through a series of chemical reactions. The starting material is often 4-chloronitrobenzene, which undergoes a series of steps including nitration, reduction, and cyclization to form the core structure. The dehydrogenation at the 4,5-position is achieved using specific reagents and conditions, such as palladium-catalyzed dehydrogenation.
Industrial Production Methods: Industrial production of 4,5-Dehydro Apixaban follows a similar synthetic route but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Dehydro Apixaban undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and catalytic amounts of palladium.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives, amines, thiols, and appropriate solvents like dimethylformamide or acetonitrile.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 4,5-Dehydro Apixaban, each with distinct chemical and pharmacological properties.
Comparaison Avec Des Composés Similaires
Rivaroxaban: Another factor Xa inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Edoxaban: A direct factor Xa inhibitor with a longer half-life and different dosing regimen.
Betrixaban: A factor Xa inhibitor with unique pharmacodynamic characteristics.
Uniqueness of 4,5-Dehydro Apixaban: 4,5-Dehydro Apixaban stands out due to its structural modification at the 4,5-position, which may confer enhanced stability, improved bioavailability, or altered interaction with factor Xa. These unique properties make it a valuable compound for further research and potential therapeutic applications.
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]pyrazolo[3,4-c]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O4/c1-34-19-11-9-18(10-12-19)30-23-20(22(27-30)24(26)32)13-15-29(25(23)33)17-7-5-16(6-8-17)28-14-3-2-4-21(28)31/h5-13,15H,2-4,14H2,1H3,(H2,26,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTJDWJXHOSJHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C=CN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3S,4S,5R,6R)-2-[(1R)-1-aminoethyl]-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol](/img/structure/B601499.png)


![2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B601503.png)
![7-bromo-6-chloro-3-[3-[(2S)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;hydrochloride](/img/structure/B601507.png)


![9-Des[(4-chlorophenyl)methylene]-9-oxo Lumefantrine](/img/structure/B601513.png)


